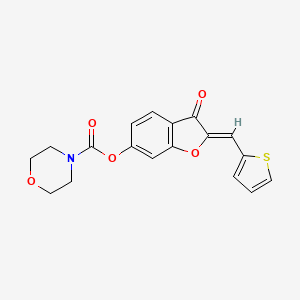

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic heterocyclic compound featuring a benzofuran core substituted with a thiophene-derived methylidene group at the C2 position and a morpholine-4-carboxylate ester at the C6 position. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and biological interactions. Its structural uniqueness lies in the combination of electron-rich thiophene and the morpholine moiety, which may enhance solubility and bioavailability compared to simpler aurone derivatives.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S/c20-17-14-4-3-12(23-18(21)19-5-7-22-8-6-19)10-15(14)24-16(17)11-13-2-1-9-25-13/h1-4,9-11H,5-8H2/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRRIPZVCCXUEP-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate typically involves a multi-step process:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Morpholine Carboxylate Group: The morpholine carboxylate group is typically introduced through an esterification reaction involving morpholine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, potentially converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine carboxylate group, where nucleophiles can replace the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its interactions with enzymes, receptors, or other proteins.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties

Mechanism of Action

The mechanism by which (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinoline Substitutions

Compounds B1 and B2 (from and ) replace the thiophene group with quinoline-2-ylmethylene and quinoline-3-ylmethylene, respectively. These substitutions introduce larger aromatic systems, which may enhance π-π stacking interactions in biological targets. Key differences include:

- B1: Yield 65%, melting point 189.9–190.2°C, and notable antitumor activity.

- B2: Yield 62%, higher melting point (211.1–211.5°C), suggesting increased crystallinity due to quinoline’s planar structure .

Bromothiophene and Acetonitrile Derivatives

A2 () features a 4-bromothiophen-2-ylmethylene group and an acetonitrile substituent. Its HRMS data (C₁₅H₉O₅, [M-H]⁻ 269.0455) confirm a smaller molecular weight compared to the target compound, likely reducing metabolic stability .

Pyrazole-Based Aurone Analogues

9d () incorporates a pyrazole ring substituted with 4-bromophenyl and 4-nitrophenyl groups, along with a diethylcarbamate ester. The nitro group is strongly electron-withdrawing, which may polarize the molecule and affect receptor binding.

Methanesulfonate and Trimethoxyphenyl Derivatives

The compound in replaces the morpholine carboxylate with a methanesulfonate group and substitutes the thiophene with a 2,4,5-trimethoxyphenyl group. This structural variation highlights the impact of electron-donating substituents on physicochemical properties .

Thiophene Carboxylate Esters

lists multiple thiophene-2-carboxylate esters with diverse aryl substitutions (e.g., 4-bromo, nitroquinolinyl). These compounds lack the benzofuran-3-one core but share the thiophene-carboxylate motif, underscoring the versatility of thiophene in modulating electronic and steric profiles .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Antitumor Potential: Quinoline-substituted analogs (B1, B2) demonstrate marked antitumor activity, likely due to enhanced aromatic interactions with cellular targets .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 9d ) may improve reactivity but reduce bioavailability, whereas electron-donating groups (e.g., methoxy in ) increase lipophilicity .

- Thiophene vs. Quinoline: Thiophene’s smaller size compared to quinoline may reduce steric hindrance, favoring binding in compact enzymatic pockets .

Biological Activity

The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Molecular Formula : C16H17NO4S

- IUPAC Name : this compound

The structure includes a morpholine ring, a benzofuran moiety, and a thiophene substituent, which are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. Compounds with similar structures have shown activity against:

- Enzymatic Targets : Inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Receptor Interactions : Potential modulation of G-protein coupled receptors (GPCRs) linked to pain and inflammation.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit antimicrobial properties. In vitro studies demonstrated that the compound displays significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

Recent investigations have revealed promising anticancer properties. The compound has been tested in several cancer cell lines, showing cytotoxic effects with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicate that it may induce apoptosis through:

- Activation of Caspases : Leading to programmed cell death.

- Cell Cycle Arrest : Particularly at the G1/S phase.

Case Studies

- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry reported that similar morpholine derivatives exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro. This provides a basis for further exploring the anti-inflammatory potential of our compound.

- Anticancer Activity Assessment : In a recent study involving human breast cancer cells (MCF-7), the compound demonstrated significant inhibition of cell proliferation and induced apoptosis, as evidenced by flow cytometry analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.